Sessilifoliamide C
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Overview
Description
Sessilifoliamide C is a natural product found in Stemona sessilifolia with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Sessilifoliamide C has been a subject of interest in synthetic chemistry. A study by Olivier, Bissember, and Smith (2021) reported the first total synthesis of this compound from a simple pyrrole substrate. This synthesis was part of their work on the Stemona alkaloids, which also included sessilifoliamides B and D (Olivier, Bissember, & Smith, 2021).
- In another research, Hoye and Wipf (2011) presented the first total synthesis of (-)-sessilifoliamide C. They utilized [3,3]-sigmatropic rearrangements in their convergent route, providing insights into the tricyclic structure common to sessilifoliamides (Hoye & Wipf, 2011).
Biological Applications and Potential
- A study by Hou et al. (2019) on the asymmetric syntheses of tuberostemoamide and sessilifoliamide A, closely related to this compound, revealed significant differences in biological activities of their epimers. They found that one epimer, 11,13-Bis-epi-sessilifoliamide A, could be a selective BChE inhibitor for treating neurodegenerative diseases, indicating potential therapeutic applications for sessilifoliamides (Hou et al., 2019).
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(9R,9aS)-9-[(1S)-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propyl]-1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C17H25NO3/c1-3-12(15-10-11(2)17(20)21-15)13-6-4-5-9-18-14(13)7-8-16(18)19/h10,12-15H,3-9H2,1-2H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
UCPFAONBHXOZTR-XGUBFFRZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1CCCCN2[C@H]1CCC2=O)[C@@H]3C=C(C(=O)O3)C |
Canonical SMILES |
CCC(C1CCCCN2C1CCC2=O)C3C=C(C(=O)O3)C |
Synonyms |
sessilifoliamide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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